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Compound of Interest

Compound Name:
(5-Amino-2-chlorophenyl)(azepan-

1-yl)methanone

CAS No.: 926250-53-5

Cat. No.: B3038888

Get Quote

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Medicinal

Chemists, QC Specialists

Executive Summary & Structural Context
The 5-amino-2-chlorophenyl moiety is a critical pharmacophore and chromophore found in

diverse bioactive molecules (e.g., Vemurafenib intermediates, Edoxaban impurities) and azo

dye precursors.[1]

Structurally, this moiety features a benzene ring substituted with:

Chlorine at position 2 (Ortho): Acts as a weak auxochrome (-I, +M effects).

Amino group at position 5 (Meta to C1, Para to Cl): Acts as a strong auxochrome (+M effect).

Key Spectroscopic Feature: The para relationship between the amino group (C5) and the

chlorine atom (C2) creates a distinct electronic push-pull or push-push system depending on
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the substituent at C1. This results in a characteristic bathochromic (red) shift compared to non-

chlorinated analogs.

Comparative UV-Vis Data Analysis
The following table synthesizes experimental absorption maxima (

) for key derivatives containing the 5-amino-2-chlorophenyl scaffold.

Table 1: UV-Vis Absorption Maxima of Key Derivatives
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Transitions
/ Notes

5-Amino-2-

chlorobenzoic

acid

Acidic

Auxochrome

at C1

Methanol 240–245 300–306

(Benzene) &

(C=O/NH2).

The COOH

withdraws

electrons,

stabilizing the

excited state.

2-Amino-5-

chloropyridin

e

Bioisostere

(N in ring)
Ethanol 238 308

Pyridine ring

transitions.

The ring

Nitrogen

enhances the

dipole, red-

shifting the

secondary

band.

4-Chloro-1,3-

phenylenedia

mine

Amino

Auxochrome

at C1

Water 240 295–305 Strong +M

from two

amino groups

leads to

significant

absorption

near the
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visible region

(susceptible

to browning).

3-Amino-4-

chlorobenzoic

acid

Isomer

Comparison
Methanol 226 272

Note the

hypsochromic

(blue) shift

compared to

the 5-amino

isomer,

highlighting

the

importance of

the para Cl-

NH2

arrangement

in the 5-

amino

derivative.

Critical Insight: The 5-amino-2-chloro substitution pattern typically exhibits a

in the 300–310 nm range for the secondary band (B-band), which is significantly

red-shifted compared to unsubstituted aniline (~280 nm). This makes these

derivatives prone to photo-degradation if not shielded from UVA light.

Theoretical Mechanism: The "Para-Effect"
Understanding the electronic transitions is vital for interpreting shifts in

.

Diagram 1: Electronic Substitution Effects
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This flowchart illustrates how the specific arrangement of Chlorine and Amine groups modifies

the energy gap (

).

Mechanism

Benzene Scaffold
(λmax ~254 nm)

Add C2-Chlorine
(-I Inductive / +M Mesomeric)Perturbation

Add C5-Amino
(Strong +M Donor)

Perturbation
Para-Interaction (Cl vs NH2)

Orbital Overlap
Bathochromic Shift

(Red Shift to ~305 nm)
Decreased HOMO-LUMO Gap

Click to download full resolution via product page

Caption: The para-positioning of the electron-donating Amino group and the Chlorine atom

facilitates electron delocalization, lowering the energy required for

transitions.

Experimental Protocol: Determination of Molar
Extinction Coefficient ( )
To ensure data reliability (Trustworthiness), follow this self-validating protocol for determining

and

.

Materials
Analyte: 5-Amino-2-chlorobenzoic acid (or derivative), >98% purity.[2]

Solvent: HPLC-grade Methanol (Cutoff <205 nm).

Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or

equivalent).

Cuvettes: Matched Quartz cells (1 cm path length).
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Step-by-Step Methodology
Stock Solution Preparation:

Weigh accurately ~10 mg of the substance.

Dissolve in 100 mL Methanol to create a Stock A (~0.58 mM).

Validation: Sonicate for 5 mins to ensure complete dissolution.

Dilution Series (Linearity Check):

Prepare 5 dilutions ranging from 5

M to 50

M.

Control: Use a calibrated micropipette.

Baseline Correction:

Fill both sample and reference cuvettes with pure Methanol.

Run "Auto Zero" / "Baseline" from 200 nm to 400 nm.

Spectral Acquisition:

Scan each dilution (Scan speed: Medium; Slit width: 1.0 nm).

Record Absorbance (A) at

(approx. 305 nm).

Calculation & Validation:

Plot Absorbance (

) vs. Concentration (
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, M).

Calculate slope =

(Molar Extinction Coefficient).

Acceptance Criteria:

.

Diagram 2: Experimental Workflow
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Caption: Validated workflow for accurate determination of molar extinction coefficients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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